molecular formula C15H14ClNO3 B1411106 Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate CAS No. 1993196-82-9

Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate

Cat. No. B1411106
CAS RN: 1993196-82-9
M. Wt: 291.73 g/mol
InChI Key: XURVYCRJFJQGSG-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate is a chemical compound with the molecular formula C15H14ClNO3 . It is also known as Mecam. This compound has gained attention due to its potential use in scientific experiments.


Molecular Structure Analysis

The molecular structure of this compound consists of 15 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 291.73 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.

Scientific Research Applications

Molecular Structure Analysis

Studies on molecules closely related to Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate, such as ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate, have revealed insights into bond lengths, molecular conformations, and electronic structures. These compounds, despite having nearly identical constitution and conformation, adopt different crystal structures, highlighting the complexity of molecular interactions in similar compounds (Cobo, Glidewell, Low, & Orozco, 2008).

Binding and Hydrolysis by Human Serum Albumin

Nicotinate esters, including derivatives of this compound, have been studied for their interaction with human serum albumin. Some esters are bound but not hydrolyzed, whereas others display the opposite behavior. This research is critical in understanding how such compounds interact with biological proteins (Steiner, Mayer, & Testa, 1992).

Derivative Synthesis and Antineoplastic Activities

Research on 6-substituted nicotinamides, which are structurally related to this compound, has been conducted to explore their synthesis and potential antineoplastic activities. This includes studying the effects of different substitutions on the nicotinic acid and nicotinamide structures and their impact on cancer cells (Ross, 1967).

Chemical Synthesis and Biological Activities

Research has been conducted on synthesizing and characterizing similar compounds, focusing on their stereochemistry, biological investigation, and DNA binding studies. This research is crucial in understanding the biological applications and interactions of these compounds (Mohanraj & Ponnuswamy, 2018).

X-ray Powder Diffraction Data

X-ray powder diffraction data for compounds related to this compound have been reported. This data is essential for understanding the crystal structure of these compounds, which can influence their chemical properties and interactions (Wang et al., 2016).

Mechanism of Action

properties

IUPAC Name

ethyl 2-chloro-6-(4-methoxyphenyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-3-20-15(18)12-8-9-13(17-14(12)16)10-4-6-11(19-2)7-5-10/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURVYCRJFJQGSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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